LogP Differentiation vs. Non-Fluorinated and Non-Methoxy Aryl Azide Analogs
The ACD/LogP of 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is 4.24, which is significantly higher than that of the non-fluorinated analog 4-azidoanisole (ACD/LogP 2.41) and the non-methoxy analog 1-azido-4-(trifluoromethyl)benzene (LogP 3.27). The combined presence of the CF3 and OMe groups results in a compound with intermediate-to-high lipophilicity suitable for passive membrane diffusion.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.24 |
| Comparator Or Baseline | 4-Azidoanisole ACD/LogP = 2.41; 1-Azido-4-(trifluoromethyl)benzene LogP = 3.27 |
| Quantified Difference | +1.83 log units vs. 4-azidoanisole; +0.97 log units vs. 1-azido-4-(trifluoromethyl)benzene |
| Conditions | Computed via ACD/Labs Percepta Platform; ChemSpider records |
Why This Matters
Higher LogP correlates with improved membrane permeability, which is critical for intracellular target engagement in cellular assays.
